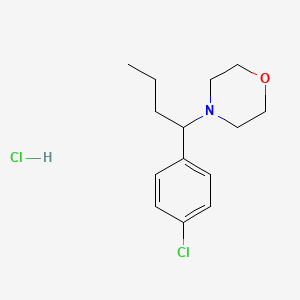
4-(1-(p-Chlorophenyl)butyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(对氯苯基)丁基)吗啉盐酸盐是一种属于吗啉衍生物类别的化合物。其特征在于存在一个吗啉环,该环被一个丁基链取代,丁基链又被一个对氯苯基取代。
准备方法
合成路线和反应条件
4-(1-(对氯苯基)丁基)吗啉盐酸盐的合成通常涉及多步过程。一种常见的方法包括以下步骤:
对氯苯基丁基中间体的制备: 此步骤涉及对氯苯甲酰氯与丁基锂反应形成对氯苯基丁基锂。
吗啉衍生物的形成: 然后将对氯苯基丁基锂与吗啉反应形成所需产物。
盐酸盐的形成: 最后一步是在吗啉衍生物中加入盐酸以形成盐酸盐。
工业生产方法
在工业环境中,4-(1-(对氯苯基)丁基)吗啉盐酸盐的生产可能涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。该过程可能包括:
连续流动反应器: 保持一致的反应条件并提高效率。
纯化步骤: 例如重结晶或色谱,以获得纯化合物。
化学反应分析
反应类型
4-(1-(对氯苯基)丁基)吗啉盐酸盐可以发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以在钯催化剂存在下使用氢气进行。
取代: 对氯苯基可以与甲醇钠等试剂发生亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 以钯碳为催化剂的氢气。
取代: 甲醇中的甲醇钠。
主要产品
氧化: 形成相应的酮或羧酸。
还原: 形成相应的胺。
取代: 形成甲氧基取代衍生物。
科学研究应用
4-(1-(对氯苯基)丁基)吗啉盐酸盐在科学研究中有多种应用:
化学: 用作合成更复杂分子的中间体。
生物学: 研究其对生物系统的潜在影响,包括酶抑制和受体结合。
医学: 研究其潜在的治疗特性,例如抗炎或止痛作用。
工业: 用于生产药品和其他精细化学品。
作用机制
4-(1-(对氯苯基)丁基)吗啉盐酸盐的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与受体或酶结合,改变其活性。例如,它可能通过结合到酶的活性位点来抑制某些酶,从而阻止底物结合和随后的催化活性。确切的途径和靶标可能因具体应用和使用背景而异。
相似化合物的比较
类似化合物
4-(2-氯乙基)吗啉盐酸盐: 另一个具有类似结构但取代基不同的吗啉衍生物。
阿莫洛芬: 一种具有不同取代模式的吗啉类抗真菌药物。
独特性
4-(1-(对氯苯基)丁基)吗啉盐酸盐因其独特的取代模式而独一无二,赋予其独特的化学和生物学特性。其对氯苯基和丁基链有助于其与分子靶标的特定相互作用,使其与其他吗啉衍生物有所区别。
属性
CAS 编号 |
74037-69-7 |
|---|---|
分子式 |
C14H21Cl2NO |
分子量 |
290.2 g/mol |
IUPAC 名称 |
4-[1-(4-chlorophenyl)butyl]morpholine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-3-14(16-8-10-17-11-9-16)12-4-6-13(15)7-5-12;/h4-7,14H,2-3,8-11H2,1H3;1H |
InChI 键 |
SEUCFKDKFDESJG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=C(C=C1)Cl)N2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















